

Technical Guide: Synthesis of Sulfo-Cyanine5 NHS Ester

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Compound of Interest

Compound Name: MeCY5-NHS ester triethylamine

Cat. No.: B15584509

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the synthesis of Sulfo-Cyanine5 N-hydroxysuccinimide (NHS) ester, a water-soluble, amine-reactive fluorescent dye widely used for labeling biomolecules. The synthesis is presented in a modular, step-by-step format, from the preparation of key precursors to the final active ester.

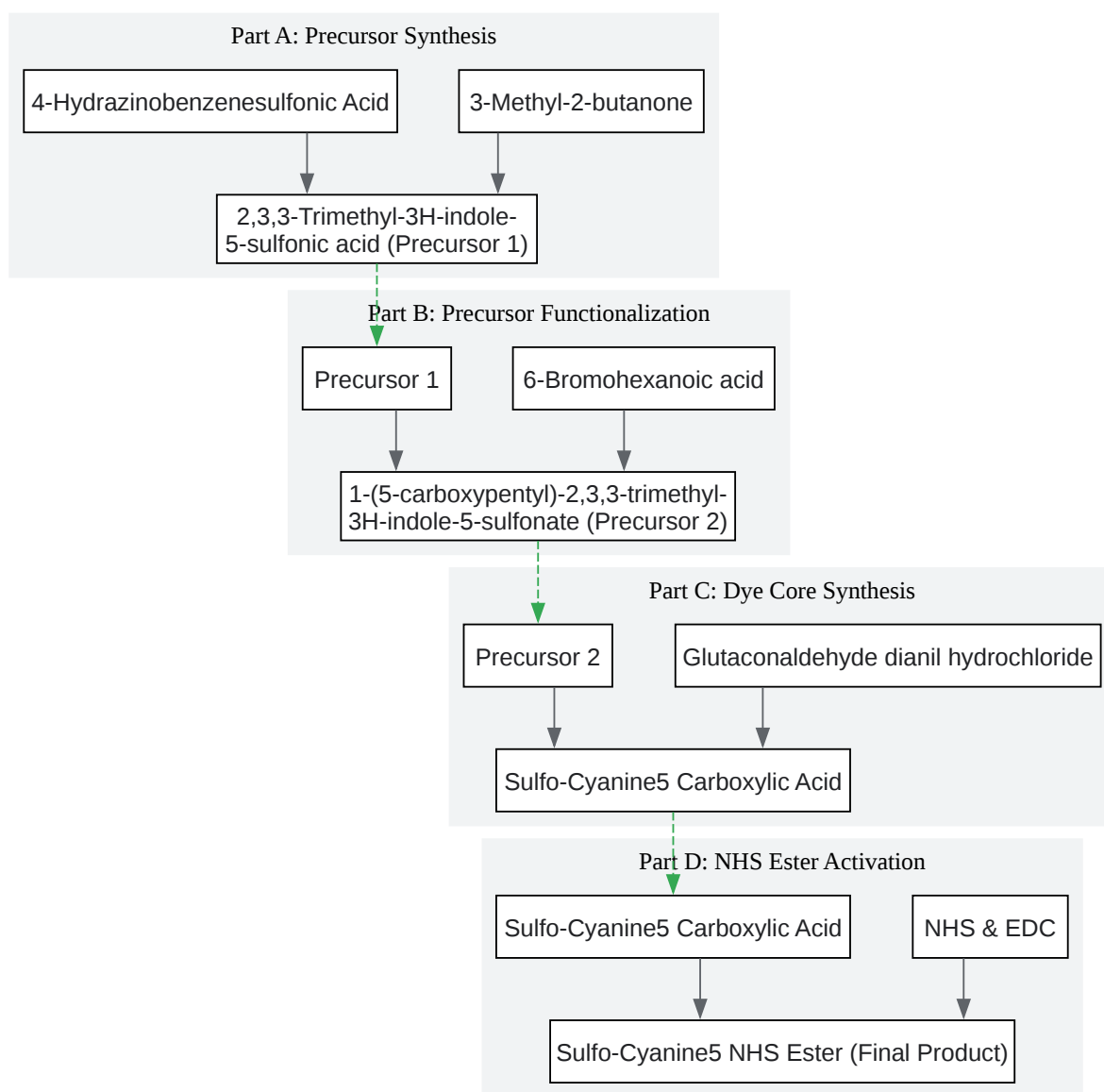
Physicochemical and Spectral Data

The quantitative properties of Sulfo-Cyanine5 NHS ester and its carboxylic acid precursor are summarized below. These values are essential for characterization, experimental planning, and calculating labeling ratios.

Property	Sulfo-Cyanine5 Carboxylic Acid	Sulfo-Cyanine5 NHS Ester
Molecular Formula	C ₃₅ H ₄₃ N ₂ O ₈ S ₂ (as free acid)	C ₃₉ H ₄₆ N ₃ O ₁₀ S ₂ (as free acid)
Molecular Weight	~687.85 g/mol	~777.94 g/mol [1]
CAS Number	146368-11-8[2]	2230212-27-6[3]
Appearance	Blue to Dark blue powder/crystal[2]	Dark blue powder[4]
Solubility	Good in water, DMF, DMSO	Very good in water; Good in DMF and DMSO[4]
Max. Excitation (λ _{ex})	~646 nm[4]	~646 nm[4][5]
Max. Emission (λ _{em})	~662 nm[4]	~662 nm[4][5][6]
Molar Extinction Coeff.	~271,000 M ⁻¹ cm ⁻¹ [4]	~271,000 M ⁻¹ cm ⁻¹ [4]
Fluorescence Q.Y.	~0.28[4]	~0.28[4]
Purity (Typical)	>85% (HPLC)[2]	>95% (HPLC-MS, ¹ H NMR)[1][4]

Overall Synthesis Workflow

The synthesis of Sulfo-Cyanine5 NHS ester is a multi-step process that begins with the formation of a key sulfonated indolenine precursor. This precursor is then functionalized with a carboxylic acid handle before being condensed to form the cyanine dye core. The final step involves the activation of the carboxylic acid to an amine-reactive NHS ester.



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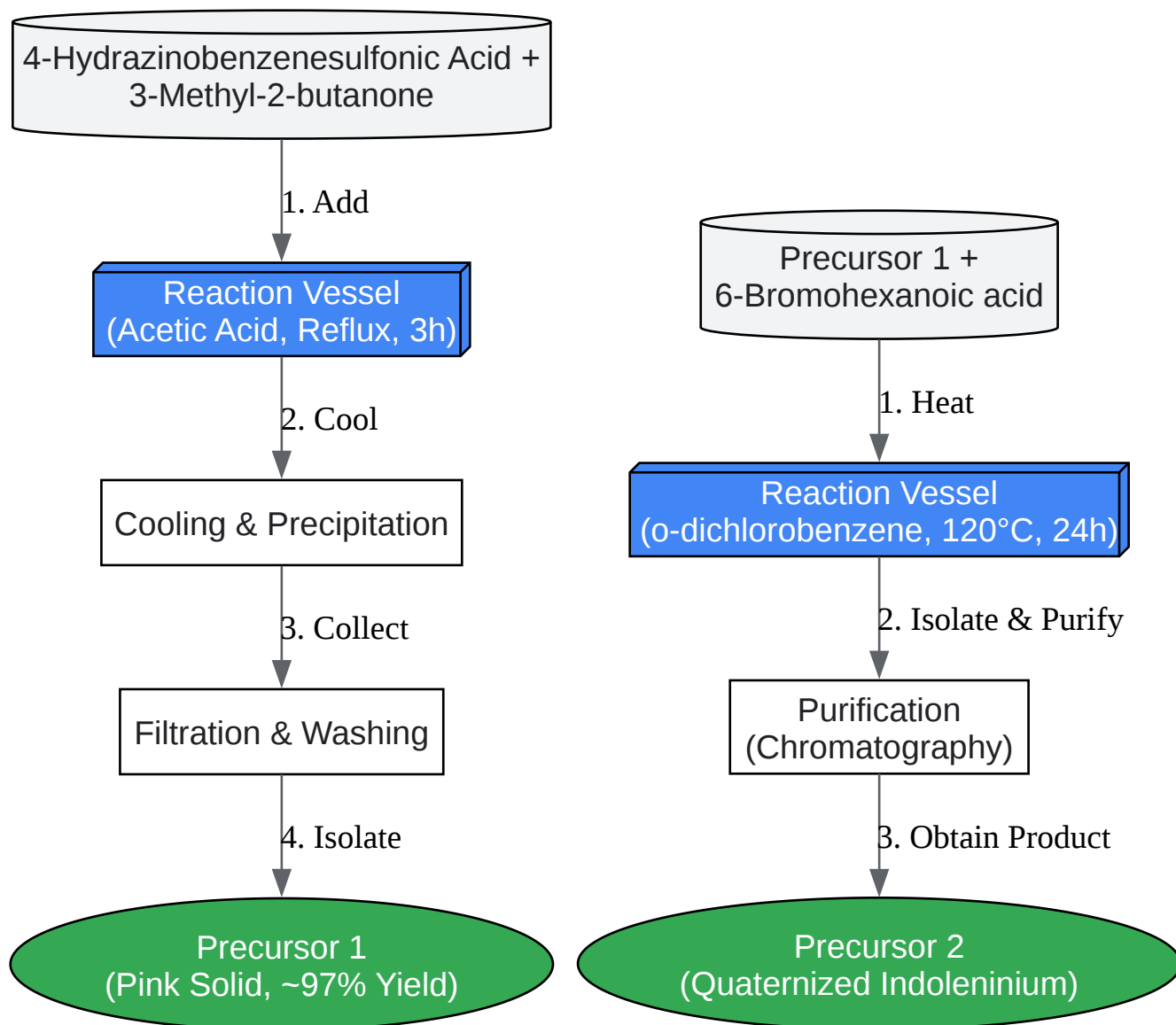
Fig. 1: Overall synthesis flowchart from starting materials to the final product.

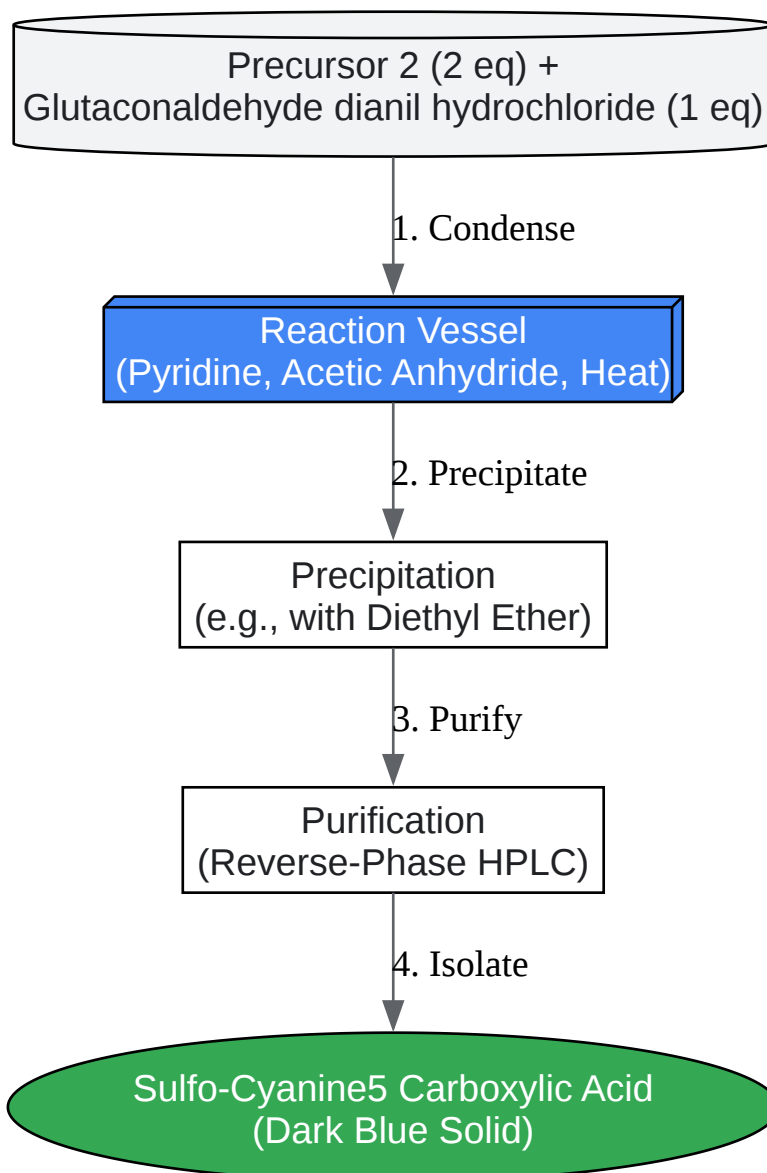
Detailed Experimental Protocols

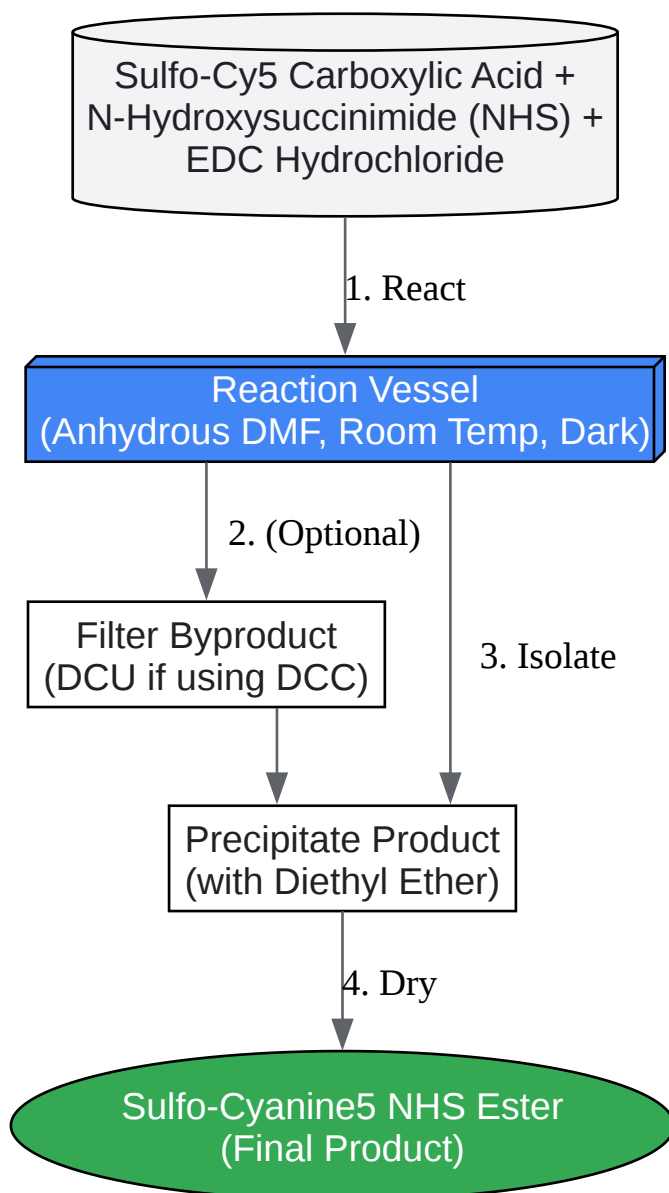
The following protocols are based on established chemical reactions for indole and cyanine dye synthesis.[3][6] Researchers should adapt these procedures based on their laboratory conditions and scale.

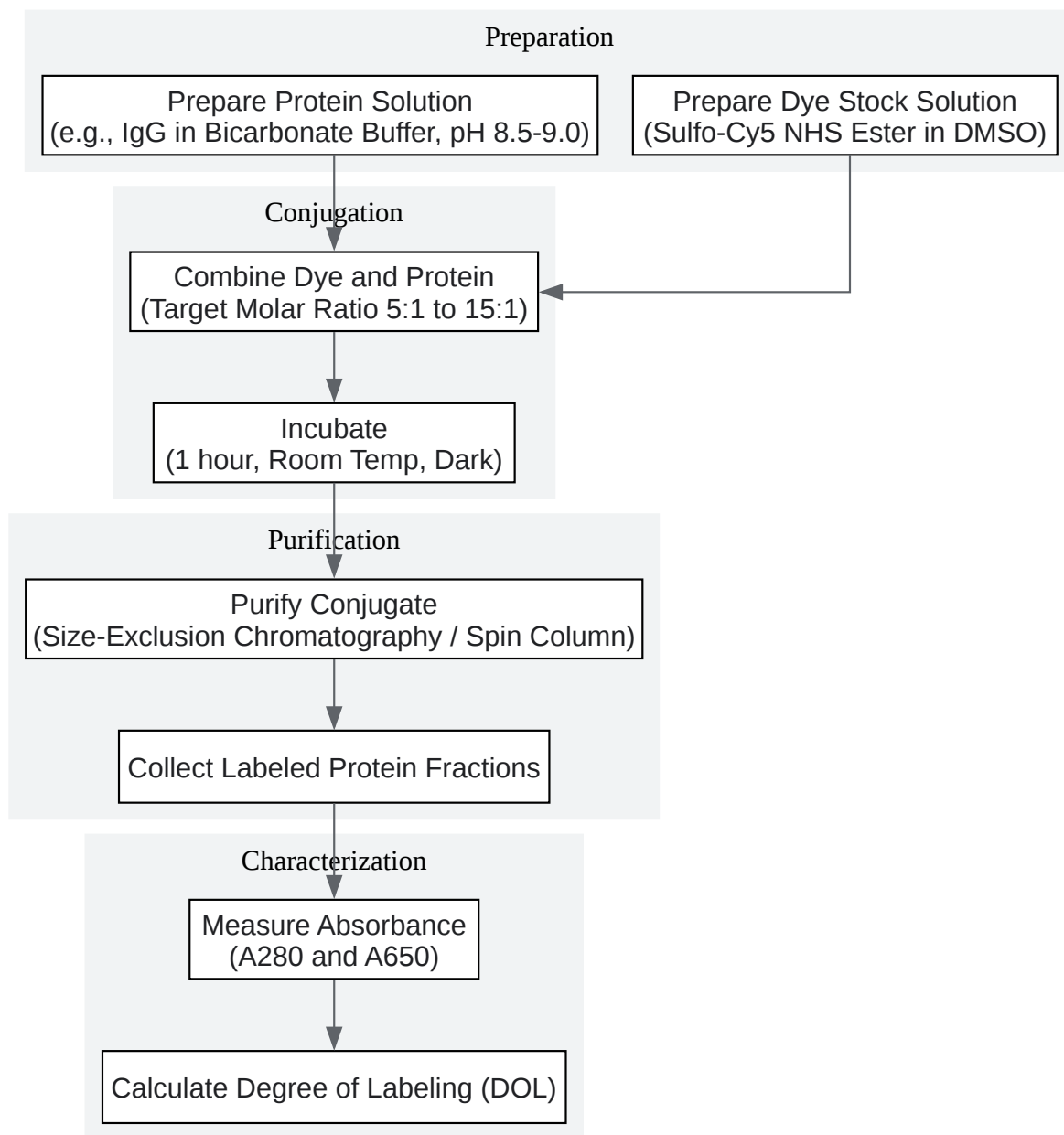
Part A: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid (Precursor 1)

This step utilizes the Fischer indole synthesis to create the core sulfonated indole structure.









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